1,3-Propanedithiol
Overview
Description
1,3-Propanedithiol, also known as propane-1,3-dithiol, is an organic compound with the chemical formula HSCH₂CH₂CH₂SH. This compound is a dithiol, meaning it contains two thiol (–SH) groups. It is a colorless liquid with a strong, unpleasant odor and is primarily used as a reagent in organic synthesis .
Mechanism of Action
Target of Action
1,3-Propanedithiol is a chemical compound with the formula HSCH2CH2CH2SH . It is mainly used for the protection of aldehydes and ketones via their reversible formation of dithianes . The primary targets of this compound are therefore aldehydes and ketones, where it acts as a protecting group.
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a process known as thiol-thione tautomerism . A prototypical reaction is its formation of 1,3-dithiane from formaldehyde . The reactivity of this dithiane illustrates the concept of umpolung .
Biochemical Pathways
This compound is involved in the synthesis of tiapamil . It also reacts with metal ions to form chelate rings . An example is the synthesis of the derivative diiron propanedithiolate hexacarbonyl upon reaction with triiron dodecacarbonyl .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a protecting group for aldehydes and ketones. By forming dithianes, it allows these compounds to undergo reactions that they might otherwise be too reactive for .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the biomanufacturing of 1,3-propanediol from glycerol, environmental stresses such as glycerol and 1,3-propanediol concentrations, accumulation of 3-hydroxypropionaldehyde, and by-product synthesis can affect the biosynthesis of this bio-product .
Biochemical Analysis
Biochemical Properties
1,3-Propanedithiol is known for its role in the protection of aldehydes and ketones via their reversible formation of dithianes
Molecular Mechanism
It is known to react with metal ions to form chelate rings
Metabolic Pathways
This compound has been shown to be involved in a synthetic metabolic pathway enabling direct biosynthesis of 1,3-propanediol (PDO) from glucose via the Krebs cycle intermediate malate
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanedithiol can be synthesized through several methods. One common method involves the reaction of 1,3-dichloropropane with sodium hydrosulfide. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} + 2 \text{NaSH} \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 2 \text{NaCl} ]
Another method involves the reduction of 1,3-propanedisulfonyl chloride with lithium aluminum hydride: [ \text{ClSO}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + 4 \text{LiAlH}_4 \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 4 \text{LiAlH}_3\text{Cl} ]
Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
1,3-Propanedithiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1,3-propanedisulfide: [ 2 \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + \text{I}_2 \rightarrow \text{CH}_2\text{CH}_2\text{CH}_2\text{S}_2 + 2 \text{HI} ]
Reduction: It can be reduced to form propane-1,3-dithiolates in the presence of reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the thiol groups act as nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Iodine, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, water, organic solvents
Major Products:
Oxidation: 1,3-Propanedisulfide
Reduction: Propane-1,3-dithiolates
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
1,3-Propanedithiol has several applications in scientific research:
Chemistry:
- Used as a reagent for the protection of carbonyl compounds by forming cyclic dithioacetals (1,3-dithianes).
- Acts as a precursor in the synthesis of cyclic dithioacetal derivatives of carbonyl compounds.
Biology:
- Employed in the study of enzyme mechanisms involving thiol groups.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, such as tiapamil.
Industry:
- Used in the preparation of diiron propanedithiolate hexacarbonyl by reacting with triiron dodecacarbonyl.
- Acts as a flavoring agent in the food industry .
Comparison with Similar Compounds
1,3-Propanedithiol can be compared with other dithiols such as 1,2-ethanedithiol and 1,2-propanedithiol:
1,2-Ethanedithiol: Contains two thiol groups on adjacent carbon atoms. It is used similarly in organic synthesis but has different reactivity due to the position of the thiol groups.
1,2-Propanedithiol: Similar to this compound but with thiol groups on adjacent carbon atoms. It is also used in organic synthesis but has different physical and chemical properties.
Uniqueness of this compound:
- The thiol groups in this compound are separated by two methylene groups, which affects its reactivity and the types of reactions it can undergo.
- It is particularly useful in forming cyclic dithioacetals and in the synthesis of metal complexes .
Properties
IUPAC Name |
propane-1,3-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLMKPKYJBQJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
Record name | 1,3-DIMERCAPTOPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20217 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059376 | |
Record name | 1,3-Propanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dimercaptopropane is a clear orange oil with a disagreeable odor. (NTP, 1992), Liquid with a disagreeable odor; [Merck Index] Clear orange liquid; [NTP] Clear colorless to pale yellow liquid; [Acros Organics MSDS], Liquid, liquid with odour of sulfur or meat | |
Record name | 1,3-DIMERCAPTOPROPANE | |
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Record name | 1,3-Propanedithiol | |
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Record name | 1,3-Propanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |
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Record name | 1,3-Propanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
336 °F at 760 mmHg (NTP, 1992), 169.00 to 173.00 °C. @ 760.00 mm Hg | |
Record name | 1,3-DIMERCAPTOPROPANE | |
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Record name | 1,3-Propanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |
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Flash Point |
138 °F (NTP, 1992) | |
Record name | 1,3-DIMERCAPTOPROPANE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; miscible in fat | |
Record name | 1,3-DIMERCAPTOPROPANE | |
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Record name | 1,3-Propanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.0722 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.077-1.078 (d20/4) | |
Record name | 1,3-DIMERCAPTOPROPANE | |
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Record name | 1,3-Propanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
16.3 mmHg at 28 °F ; 22.8 mmHg at 77 °F; 34.6 mmHg at 108 °F (NTP, 1992), 22.8 [mmHg] | |
Record name | 1,3-DIMERCAPTOPROPANE | |
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Record name | 1,3-Propanedithiol | |
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CAS No. |
109-80-8 | |
Record name | 1,3-DIMERCAPTOPROPANE | |
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Record name | 1,3-Propanedithiol | |
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Record name | 1,3-Propanedithiol | |
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Record name | 1,3-Propanedithiol | |
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Record name | 1,3-Propanedithiol | |
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Record name | Propane-1,3-dithiol | |
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Record name | 1,3-PROPANE DITHIOL | |
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Record name | 1,3-Propanedithiol | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-110 °F (NTP, 1992), -79 °C | |
Record name | 1,3-DIMERCAPTOPROPANE | |
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Record name | 1,3-Propanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-propanedithiol interact with gold surfaces?
A1: this compound (1,3-PDT) chemisorbs onto gold surfaces by dissociating into a monothiolate, forming strong gold-sulfur bonds. [] This interaction leads to the formation of self-assembled monolayers (SAMs), which can significantly alter the surface properties of gold. []
Q2: What is the evidence for multilayer formation of this compound on gold?
A2: Surface-enhanced Raman scattering (SERS) studies have revealed the presence of an S−S stretching band in this compound adsorbed on gold, even at submonolayer coverages. This observation suggests the formation of intermolecular disulfide bonds, indicating multilayer formation even at early stages of self-assembly. []
Q3: Does this compound exhibit conformational isomerism upon adsorption on gold?
A3: Yes, ab initio calculations combined with SERS spectral analysis indicate that this compound adopts different conformations around its C-S bonds upon adsorption on gold. At low concentrations, a GG conformation is favored, while a transition to a GT conformation is observed with increasing this compound concentration. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C3H8S2, and its molecular weight is 108.23 g/mol. []
Q5: How does the structure of this compound contribute to its ability to form dithioacetals?
A5: The two thiol (-SH) groups on this compound can react with carbonyl compounds, such as aldehydes and ketones, forming a cyclic thioacetal called 1,3-dithiane. This reaction is often used as a protective group for carbonyl compounds in organic synthesis. [, , , , , ]
Q6: What is significant about the crystal structure of 1,2,6,7,11,12-hexathia-cyclopentadecane, a macrocycle derived from this compound?
A6: The crystal structure of 1,2,6,7,11,12-hexathia-cyclopentadecane, a fifteen-membered macrocyclic polydisulfide formed from three this compound units, reveals a conformation distinct from crown ethers. This difference in conformational behavior has important implications for its coordination chemistry and potential applications. []
Q7: What is the significance of this compound in the context of mitomycin C, an antitumor drug?
A7: this compound, along with other dithiols, has been shown to play a crucial role in the activation and reaction mechanism of mitomycin C. Beyond reductively activating the drug, this compound participates in alkylation reactions, forming S,S’-crosslinks with mitomycin C. [] This interaction suggests the potential of mitomycin C as a mechanism-based inhibitor for enzymes possessing dithiol active sites.
Q8: How does the addition of this compound affect the morphology of dendrimer-gold nanocomposites?
A8: Adding this compound to solutions containing poly(amidoamine) dendrimer (PAMAM)-gold nanocomposites leads to significant changes in particle size. The mean particle size increases compared to systems without this compound. Interestingly, increasing the concentration of this compound results in a decrease in average particle size. These findings suggest a complex interplay between the dithiol and the nanocomposite components. []
Q9: Can this compound be used to modify polymer microspheres, and what applications does this modification offer?
A9: Yes, this compound can be used in polycondensation reactions with 1,6-dibromohexane in the presence of poly[styrene-alkylacrylamide] latex to create polymer microspheres with mercapto groups. [] These modified microspheres have shown potential in applications like ion adsorption, with high mercapto group content leading to preferential surface localization of the functional groups. []
Q10: How does superheated steam treatment affect the volatile compounds and quality characteristics of onions, particularly in relation to this compound?
A10: Superheated steam treatment of onions significantly reduces the levels of various volatile compounds, including this compound, which contribute to their pungent odor. [] This treatment method also positively affects quality characteristics, such as antioxidant activity, texture, and sensory properties, making it a promising approach for enhancing the palatability and shelf life of onions.
Q11: What makes lithium tetrafluoroborate a suitable catalyst for 1,3-dithiane formation using this compound?
A11: Lithium tetrafluoroborate acts as a Lewis acid catalyst, activating the carbonyl group of aldehydes and ketones, making them more susceptible to nucleophilic attack by this compound. [] This catalytic process enables efficient and chemoselective protection of carbonyl compounds under mild, solvent-free conditions.
Q12: Can bentonitic clay act as a catalyst for the synthesis of dithioacetals using this compound?
A12: Yes, bentonitic clay, specifically a type called TAFF, has proven to be an effective catalyst for synthesizing dithioacetals from this compound and various carbonyl compounds. [] This method offers a practical and high-yielding alternative for dithioacetal formation.
Q13: Describe the role of this compound in the synthesis of corrosion-inhibiting polythioesters.
A13: this compound serves as a monomer, reacting with diacids or their derivatives to form polythioesters, which demonstrate significant corrosion-inhibitory properties on steel in saltwater environments. [] This application highlights the potential of this compound-based polymers in materials science and engineering.
Q14: How can this compound be employed in the preparation of open-chain chiral macrolide building blocks?
A14: this compound plays a key role in transforming bicyclic acetals derived from 1,6-anhydrosugars into open-chain chiral 1,3-dithianes. This conversion is crucial for synthesizing building blocks used in the preparation of macrolides and other natural products. []
Q15: How have theoretical calculations been used to understand charge transport in this compound molecular junctions?
A15: First-principles calculations have been employed to simulate inelastic electron tunneling spectroscopy (IETS) of single this compound molecules sandwiched between gold electrodes. [] These simulations have revealed that even subtle changes in the junction's configuration, like varying the electrode separation, can drastically impact the IETS profile, providing valuable insights into the factors governing charge transport at the molecular level.
Q16: Have computational studies provided insights into the conformational flexibility of this compound?
A16: Yes, theoretical simulations coupled with rotational spectroscopy studies have revealed that the conformational landscape of this compound is governed by a balance between steric and electronic interactions. These studies suggest a greater degree of flexibility in the dithiol chain when in polar solvents compared to its isolated state. []
Q17: What is the relationship between the structure of cysteamine analogs and their somatostatin-depleting potency, and how does this compound fit into this structure-activity relationship?
A17: Studies on cysteamine analogs have shown that the presence of either a thiol (-SH) or an amine (-NH2) group on a 2 to 3 carbon alkyl or aryl chain is crucial for somatostatin-depleting activity. [] this compound, possessing two thiol groups, aligns with this structural requirement and exhibits potent somatostatin-depleting activity. This activity is thought to be related to the electron affinity of the thiol radical.
Q18: How does the structure of this compound relate to its stability and what strategies can be employed to enhance its stability in formulations?
A18: While this compound is generally stable, its thiol groups are susceptible to oxidation. To enhance its stability in formulations, antioxidants or protective agents could be incorporated. Additionally, controlling factors like pH, temperature, and exposure to air and light can help minimize degradation.
Q19: What safety precautions should be taken when handling this compound?
A19: this compound has a strong, unpleasant odor. It is crucial to handle this compound in a well-ventilated area or under a fume hood to minimize exposure. Additionally, wearing appropriate personal protective equipment, such as gloves and safety goggles, is essential to prevent skin and eye contact.
Q20: Can this compound be used in drug delivery systems, and if so, what advantages does it offer?
A20: While not directly discussed in the provided research, the thiol groups of this compound offer potential for conjugation to drug molecules or delivery vehicles. This could facilitate targeted delivery by exploiting the affinity of thiols for specific receptors or tissues. Additionally, the ability of this compound to form disulfide bonds could be harnessed for controlled drug release.
Q21: Are there any known biomarkers that can be used to monitor the effects of this compound in biological systems?
A21: While the provided research doesn't specifically identify biomarkers for this compound, its interaction with thiol-containing enzymes and its impact on cellular redox balance suggest potential biomarkers. Monitoring the activity of enzymes like glutathione reductase or assessing oxidative stress markers could provide insights into the biological effects of this compound.
Q22: What analytical techniques are commonly used to study the interactions of this compound with metal surfaces?
A22: Surface-sensitive techniques such as surface-enhanced Raman scattering (SERS) [], atomic force microscopy (AFM) [], X-ray photoelectron spectroscopy (XPS) [], and ellipsometry [] are frequently employed to characterize the adsorption behavior, structure, and properties of this compound on metal surfaces.
Q23: How is high-performance liquid chromatography (HPLC) used in studying reactions involving this compound?
A23: HPLC coupled with mass spectrometry (LC/MS) is a powerful tool for analyzing the products of reactions involving this compound, such as the formation of dithiolane or dithiane derivatives. [, ] This technique allows for separation and identification of different reaction products based on their retention times and mass-to-charge ratios.
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